molecular formula C24H31N3O B14003818 N,N-Diethyl-N-(6-phenoxyquinolin-4-YL)pentane-1,4-diamine CAS No. 5431-04-9

N,N-Diethyl-N-(6-phenoxyquinolin-4-YL)pentane-1,4-diamine

Cat. No.: B14003818
CAS No.: 5431-04-9
M. Wt: 377.5 g/mol
InChI Key: YZERXGOIZQSVOM-UHFFFAOYSA-N
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Description

N,N-Diethyl-N-(6-phenoxyquinolin-4-YL)pentane-1,4-diamine is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a quinoline ring substituted with a phenoxy group and a pentane-1,4-diamine chain with diethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-N-(6-phenoxyquinolin-4-YL)pentane-1,4-diamine typically involves multiple steps. One common method includes the reaction of 6-phenoxyquinoline with diethylamine and pentane-1,4-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-N-(6-phenoxyquinolin-4-YL)pentane-1,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

N,N-Diethyl-N-(6-phenoxyquinolin-4-YL)pentane-1,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Diethyl-N-(6-phenoxyquinolin-4-YL)pentane-1,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diethyl-N-(6-methoxyquinolin-4-YL)pentane-1,4-diamine
  • N,N-Diethyl-N-(7-methylquinolin-4-YL)pentane-1,4-diamine
  • N,N-Diethyl-N-(6-phenylquinolin-4-YL)pentane-1,4-diamine

Uniqueness

N,N-Diethyl-N-(6-phenoxyquinolin-4-YL)pentane-1,4-diamine is unique due to the presence of the phenoxy group on the quinoline ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects .

Properties

CAS No.

5431-04-9

Molecular Formula

C24H31N3O

Molecular Weight

377.5 g/mol

IUPAC Name

1-N,1-N-diethyl-4-N-(6-phenoxyquinolin-4-yl)pentane-1,4-diamine

InChI

InChI=1S/C24H31N3O/c1-4-27(5-2)17-9-10-19(3)26-24-15-16-25-23-14-13-21(18-22(23)24)28-20-11-7-6-8-12-20/h6-8,11-16,18-19H,4-5,9-10,17H2,1-3H3,(H,25,26)

InChI Key

YZERXGOIZQSVOM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC=C1)OC3=CC=CC=C3

Origin of Product

United States

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